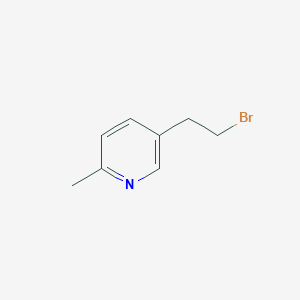

5-(2-Bromoethyl)-2-methylpyridine

描述

Overview of Pyridine (B92270) Heterocycles in Advanced Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, is a cornerstone of modern organic synthesis. numberanalytics.comwikipedia.org Structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine and its derivatives are integral to a vast array of applications, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comwikipedia.org The nitrogen atom in the pyridine ring imparts distinct chemical properties, such as basicity and a different electron distribution compared to benzene, which influences its reactivity. numberanalytics.com

The pyridine scaffold is a frequent motif in many important compounds, including vitamins like niacin and pyridoxine, and coenzymes. nih.gov In the realm of synthetic chemistry, pyridines serve as versatile building blocks and are often used as catalysts or reagents. nih.govacsgcipr.org The synthesis of the pyridine ring itself can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849). wikipedia.orgslideshare.net However, in many industrial and laboratory settings, pre-functionalized pyridines are utilized as starting materials for more complex molecular architectures. acsgcipr.org The ability to modify the pyridine ring at various positions through substitution reactions makes it a highly valuable heterocycle for constructing diverse and complex molecules. numberanalytics.comnih.gov

Strategic Importance of Halogenated Pyridine Derivatives in Chemical Research

The introduction of a halogen atom onto the pyridine ring dramatically enhances its synthetic utility, making halogenated pyridines key intermediates in chemical research. youtube.comnih.gov Halogens, such as bromine, act as excellent leaving groups in nucleophilic substitution reactions and are crucial for participation in a variety of cross-coupling reactions. nih.govchemicalbook.com These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the synthesis of complex organic molecules. chemicalbook.commdpi.com

The position of the halogen on the pyridine ring dictates its reactivity. For instance, pyridine is susceptible to nucleophilic substitution at the 2- and 4-positions. numberanalytics.com The presence of a halogen at these positions provides a reactive handle for introducing a wide range of functional groups. nih.gov Halogenated pyridines are widely used in the preparation of pharmaceuticals, pesticides, and other functional chemicals. guidechem.comchemimpex.com The ability to selectively introduce a halogen at a specific position on the pyridine ring is a significant area of research, as it allows for precise control over the subsequent synthetic transformations. nih.gov

Rationale for Focusing on 5-(2-Bromoethyl)-2-methylpyridine as a Key Research Target

The compound this compound stands out as a molecule of significant research interest due to the unique combination of its structural features: the pyridine core, the bromoethyl substituent at the 5-position, and the methyl group at the 2-position. This specific arrangement of functional groups makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the field of medicinal chemistry.

The bromoethyl group at the 5-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various side chains. The methyl group at the 2-position can influence the electronic properties and steric environment of the pyridine ring, potentially directing the regioselectivity of further reactions. The pyridine nitrogen itself can be a site for quaternization or coordination to metal centers.

This trifecta of functionalities makes this compound a versatile building block. For instance, it can be envisioned as a key intermediate in the synthesis of compounds with potential biological activity, where the pyridine ring might interact with a biological target, and the side chain introduced via the bromoethyl group can be tailored to optimize binding or other properties. The synthesis of this compound itself is a subject of interest, with methods being developed to produce it efficiently and with high purity. google.com

| Property | Value |

| Molecular Formula | C8H10BrN |

| Molecular Weight | 200.08 g/mol |

| CAS Number | 101717-38-0 |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

属性

IUPAC Name |

5-(2-bromoethyl)-2-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-7-2-3-8(4-5-9)6-10-7/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDJTHLAWUGLOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693391 | |

| Record name | 5-(2-Bromoethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147893-28-4 | |

| Record name | 5-(2-Bromoethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5 2 Bromoethyl 2 Methylpyridine

Nucleophilic Substitution Reactions Involving the Bromoethyl Group

The bromine atom on the ethyl side chain of 5-(2-bromoethyl)-2-methylpyridine serves as a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is central to its use in the synthesis of more complex molecules.

Reactivity with Nitrogen-Based Nucleophiles

The reaction of this compound with nitrogen-based nucleophiles is a common strategy for introducing nitrogen-containing functional groups. These reactions typically proceed via an SN2 mechanism, where the nucleophilic nitrogen atom displaces the bromide ion. The reactivity of the nucleophile is a key factor in the reaction's success. For instance, primary and secondary amines, as well as ammonia (B1221849), can readily react to form the corresponding substituted amines. The pyridine (B92270) ring itself can influence the reactivity of the bromoethyl group through its electronic effects.

Reactivity with Oxygen- and Sulfur-Based Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, and sulfur-based nucleophiles, like thiolates, also readily react with this compound. These reactions lead to the formation of ethers and thioethers, respectively. The principles of nucleophilic substitution apply here as well, with the strength of the nucleophile and the reaction conditions playing a significant role in the outcome. For example, the reaction of 5-bromouracil (B15302) derivatives with sulfur nucleophiles has been studied, providing a route to 5-sulfur-substituted uracils. nih.gov

Reactivity with Carbon-Based Nucleophiles

Carbon-based nucleophiles, such as cyanides, enolates, and organometallic reagents, can be employed to form new carbon-carbon bonds with this compound. These reactions are crucial for extending the carbon skeleton and constructing more elaborate molecular architectures. The reaction with cyanide, for instance, would yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Cross-Coupling Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Beyond nucleophilic substitution, the bromine atom on the pyridine ring of related bromo-methylpyridine compounds can participate in various metal-catalyzed cross-coupling reactions. mdpi.comfiveable.me These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods in modern organic synthesis. fiveable.melibretexts.orglibretexts.org While the primary focus of this article is on the bromoethyl group, it is important to note that the bromine atom directly attached to the pyridine ring in related molecules, such as 5-bromo-2-methylpyridine (B113479), is highly reactive in these transformations. mdpi.com

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a prominent example. mdpi.comlibretexts.org In the context of a bromo-methylpyridine, this reaction would involve a palladium catalyst, a base, and an organoboron reagent to form a new carbon-carbon bond at the position of the bromine atom. mdpi.comnih.gov The general mechanism involves three key steps: oxidative addition of the palladium catalyst to the aryl bromide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orguwindsor.ca

Other significant palladium-catalyzed reactions include the Stille coupling (using organotin reagents), Heck reaction (with alkenes), and Buchwald-Hartwig amination (for C-N bond formation). fiveable.melibretexts.org These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals and materials. fiveable.me

Alternative Metal-Catalyzed Coupling Approaches

While palladium catalysis is dominant, other transition metals can also be employed for cross-coupling reactions. For instance, rhodium, nickel, and platinum complexes have been shown to catalyze hydroboration reactions. uwindsor.ca Although not a direct cross-coupling of the bromine, these alternative methods highlight the broader landscape of metal-catalyzed transformations that can be relevant in the synthesis and functionalization of pyridine derivatives.

Intramolecular Cyclization Reactions and Heterocycle Formation

A significant reaction pathway for this compound is its intramolecular cyclization to form 6,7-dihydro-5H-pyrrolo[2,3-b]pyridine. This transformation represents a key step in the synthesis of various bicyclic nitrogen-containing heterocycles, which are of interest in medicinal chemistry. The cyclization is typically facilitated by a base, which abstracts a proton to initiate the ring-closing process.

The formation of pyrrolo[2,3-d]pyrimidine derivatives, another class of heterocyclic compounds, can also be achieved through multi-step synthetic routes that may involve intermediates derived from bromoalkylpyridines. For instance, the synthesis of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives has been reported, starting from a substituted pyrimidine (B1678525) that undergoes lithiation and subsequent reaction with an α-keto ester. clockss.org This is followed by treatment with a primary amine to induce cyclization. clockss.org While not a direct cyclization of this compound itself, this illustrates the broader utility of related structures in forming complex heterocyclic systems.

Furthermore, research has been conducted on the synthesis of substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines and 6,7-dihydro-5H-pyrrolo[2,3-b]pyrazines through a tandem hydroamination-aromatic substitution sequence. nih.gov This highlights the diverse range of heterocyclic structures that can be accessed from precursors bearing a bromoalkylpyridine moiety.

Investigations into Reaction Kinetics and Thermodynamics Pertinent to this compound Transformations

Detailed kinetic and thermodynamic data specifically for the transformations of this compound are not extensively reported in the available literature. However, general principles of reaction kinetics can be applied to understand its reactivity. The rate of intramolecular cyclization, for example, will be influenced by factors such as the concentration of the substrate and the base, the temperature of the reaction, and the choice of solvent.

Comparative Reactivity Studies of this compound with Other Bromoalkylpyridines

For instance, the position of the bromoalkyl group on the pyridine ring can affect the ease of intramolecular cyclization. The electron-donating or withdrawing nature of other substituents on the ring will also play a crucial role in modulating the nucleophilicity of the pyridine nitrogen and the electrophilicity of the carbon bearing the bromine atom.

In the context of cross-coupling reactions, the reactivity of aryl bromides is generally intermediate between that of aryl iodides and aryl chlorides. rsc.org This trend is attributed to the bond dissociation energies of the carbon-halogen bond. Therefore, it can be inferred that this compound would exhibit a reactivity pattern consistent with other aryl bromides in such transformations.

Advanced Spectroscopic and Structural Elucidation of 5 2 Bromoethyl 2 Methylpyridine and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Identification and Mechanistic Insights

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise identification of unknown compounds in complex mixtures and for confirming the identity of synthesized molecules. researchgate.net Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high precision (typically to four or more decimal places), making it possible to determine the elemental composition of a molecule from its exact mass. researchgate.net

For 5-(2-Bromoethyl)-2-methylpyridine (C₈H₁₀BrN), HRMS can readily distinguish its molecular formula from other potential formulas with the same nominal mass. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity, separated by two mass units. This pattern provides a definitive signature for the presence of a single bromine atom in the molecule.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) offers profound mechanistic insights into the molecule's fragmentation pathways. mdpi.com By inducing fragmentation of the protonated molecular ion [M+H]⁺, a fragmentation pattern is generated that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the bromoethyl side chain.

Table 1: Predicted HRMS Fragmentation Data for Protonated this compound

| Fragment Ion Structure | Fragmentation Pathway | Predicted m/z |

| [C₈H₁₁BrN]⁺ | Protonated molecular ion | 199.9997 / 201.9976 |

| [C₈H₁₀Br]⁺ | Loss of NH | 183.9918 / 185.9897 |

| [C₆H₆N]⁺ | Cleavage of the C-C bond in the ethyl group with loss of C₂H₄Br | 92.0500 |

| [C₇H₈N]⁺ | Cleavage of the C-Br bond, loss of Br radical | 106.0657 |

| [C₅H₄N]⁺ | Pyridinium radical ion from side-chain cleavage | 79.0344 nih.gov |

This interactive table outlines the plausible fragmentation patterns, providing a roadmap for structural confirmation and differentiation from isomers.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, revealing the molecule's absolute configuration and how it packs within a crystal lattice. wikipedia.org While a crystal structure for this compound is not publicly available, analysis of related pyridine (B92270) derivatives provides significant insight into the expected solid-state characteristics. researchgate.netresearchgate.net

The first and often most challenging step is growing a single crystal of suitable quality—typically larger than 0.1 mm, pure, and with no significant defects. wikipedia.org Once obtained, the crystal is exposed to an intense X-ray beam, which diffracts in specific directions based on the crystal's internal structure. wikipedia.org By analyzing the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule is generated, from which the atomic positions can be determined. wikipedia.orgmdpi.com

For pyridine derivatives, X-ray diffraction studies reveal key structural features:

Molecular Geometry: The pyridine ring is expected to be largely planar. The bond lengths and angles within the ring and the bromoethyl and methyl substituents would be precisely determined.

Intermolecular Interactions: The crystal packing is stabilized by various non-covalent interactions. In the crystal structure of 2-bromo-5-methylpyridine, for instance, weak C—H⋯N interactions link molecules into chains. researchgate.net Other potential interactions for this compound could include π–π stacking between pyridine rings and halogen bonding involving the bromine atom. researchgate.netresearchgate.net

Conformation: The orientation of the 2-bromoethyl side chain relative to the pyridine ring would be established, identifying the most stable solid-state conformer.

Table 2: Representative Crystallographic Data for a Substituted Pyridine Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 12.3 Å, b = 6.5 Å, c = 15.8 Å |

| Z (Molecules per unit cell) | 4 |

| Key Interactions | N-H···O, C-H···O, π–π stacking researchgate.netnih.gov |

This table provides an example of the type of data obtained from a single-crystal X-ray diffraction experiment, based on findings for related pyridine compounds. nih.gov

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

In-situ spectroscopy allows for the real-time analysis of a chemical reaction as it occurs, without the need for sampling and offline analysis. mt.comabb.com This provides dynamic information about reaction kinetics, mechanisms, and the formation of transient intermediates. mt.comjascoinc.com

In-situ Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for monitoring chemical reactions by tracking changes in the vibrational frequencies of functional groups. mt.comnih.gov An attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel, allowing for continuous data collection. abb.com

For a reaction involving this compound, such as its synthesis from 2-(2-hydroxyethyl)-5-methylpyridine via bromination, FT-IR could be used to monitor the process in real time. Scientists could track the disappearance of the broad O-H stretching band of the alcohol reactant and the simultaneous appearance of the C-Br stretching band of the product. This allows for precise determination of reaction initiation, progression, and endpoint, aiding in the optimization of reaction conditions. mt.com

Table 3: Key FT-IR Vibrational Frequencies for Monitoring Reactions

| Functional Group | Reactant/Product | Characteristic Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | Reactant | ~3300-3500 (broad) |

| C-O Stretch (Alcohol) | Reactant | ~1050-1150 |

| C-Br Stretch | Product | ~500-600 |

| Pyridine Ring Vibrations | Both | ~1400-1600 |

This interactive table highlights the distinct spectral regions that would be monitored to follow the conversion of a starting material to a bromo-functionalized product.

Raman spectroscopy, like FT-IR, is a vibrational spectroscopy technique that provides detailed structural information. acs.org It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FT-IR. Raman is well-suited for in-situ monitoring as it can be performed using fiber-optic probes and is generally not interfered with by aqueous media. nih.gov

In the study of reactions involving this compound, Raman spectroscopy could provide unique insights into the reaction pathway. For example, it can effectively monitor changes in the pyridine ring's "breathing" modes, which are sensitive to substitution and electronic effects. nih.gov The formation of the C-Br bond would also be observable. By tracking the intensity of these characteristic peaks over time, one can elucidate reaction mechanisms and identify intermediates that may not be easily detected by other methods. xmu.edu.cn

Table 4: Characteristic Raman Shifts for Structural Analysis

| Vibration | Characteristic Wavenumber (cm⁻¹) |

| Pyridine Ring Breathing | ~990-1030 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2850-2960 |

| C-Br Stretch | ~500-600 |

This table shows key Raman shifts that serve as fingerprints for the structural components of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. uobasrah.edu.iqscilit.com While 1D ¹H and ¹³C NMR provide fundamental information, advanced multidimensional techniques are often necessary for the unambiguous assignment of all signals in complex molecules like substituted pyridines. ipb.pt

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the two methylene (B1212753) groups of the ethyl chain, and the protons on the pyridine ring. The chemical shifts, integration, and coupling patterns (multiplicity) provide a wealth of structural information. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.50 (s) | ~24.0 |

| Methylene (-CH₂-Br) | ~3.65 (t) | ~32.0 |

| Methylene (-CH₂-CH₂Br) | ~3.15 (t) | ~38.0 |

| H-3 (Ring) | ~7.40 (d) | ~137.0 |

| H-4 (Ring) | ~7.10 (d) | ~123.0 |

| H-6 (Ring) | ~8.30 (s) | ~149.0 |

This predictive table, based on data from similar structures like 5-ethyl-2-methyl pyridine rsc.org, outlines the expected NMR signals, which are crucial for initial structural verification.

For complex structures or cases where 1D spectra have overlapping signals, 2D NMR experiments are essential. ipb.pt These techniques reveal correlations between different nuclei, allowing for a complete and unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, a COSY spectrum would show a clear cross-peak between the two methylene groups (-CH₂-CH₂Br), confirming their connectivity. It would also show a correlation between the H-3 and H-4 protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is used to definitively assign the carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for connecting different parts of a molecule. For instance, an HMBC spectrum would show correlations from the methyl protons to carbons C-2 and C-3 of the pyridine ring, and from the methylene protons to carbons on the ring (C-4, C-5, C-6), confirming the substitution pattern. ipb.pt

The combination of these advanced NMR techniques provides a comprehensive and detailed picture of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. ipb.pt

Solid-State NMR for Material Characterization

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for the detailed characterization of the structural and dynamic properties of crystalline and amorphous materials. In the context of this compound and its derivatives, ssNMR provides critical insights into the solid-state conformation, polymorphism, and intermolecular interactions that are not accessible through solution-state NMR.

The primary challenge in ssNMR of solid samples is the presence of large anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, which lead to broad, often featureless, spectral lines. To overcome this, techniques like Magic-Angle Spinning (MAS) and Cross-Polarization (CP) are employed. MAS involves spinning the sample at a high frequency at an angle of 55.47° with respect to the external magnetic field, which averages out the anisotropic interactions, resulting in sharper spectral lines. Cross-Polarization is used to enhance the signal of low-abundance nuclei, such as ¹³C and ¹⁵N, by transferring magnetization from abundant nuclei like ¹H. nih.govrsc.org

For derivatives of this compound, ¹³C and ¹⁵N CP/MAS NMR are particularly informative. The ¹³C chemical shifts are highly sensitive to the local electronic environment of each carbon atom, providing detailed information about the molecular conformation and packing in the crystal lattice. rsc.org For instance, the chemical shifts of the pyridine ring carbons can indicate the presence of hydrogen bonding or other intermolecular interactions. The chemical shifts of the ethyl side chain can reveal conformational differences between different crystalline forms (polymorphs).

Similarly, ¹⁵N CP/MAS NMR is a valuable tool for probing the environment of the nitrogen atom in the pyridine ring. nih.govrsc.org The ¹⁵N chemical shift is sensitive to protonation, coordination to metal ions, and hydrogen bonding interactions. nih.gov By analyzing the ¹⁵N chemical shifts, it is possible to distinguish between different solid forms of a compound that may have different intermolecular interactions involving the pyridine nitrogen.

Detailed research findings on related pyridine-containing compounds have demonstrated the utility of ssNMR in distinguishing between different crystalline polymorphs. Each polymorph, having a unique crystal lattice and molecular packing, will give rise to a distinct set of chemical shifts in the ssNMR spectrum. This allows for the unambiguous identification and quantification of different polymorphic forms in a sample.

The following table provides hypothetical ¹³C and ¹⁵N ssNMR chemical shift data for a crystalline form of this compound, illustrating the type of information that can be obtained from such an analysis. The exact chemical shifts would be determined experimentally for any specific crystalline form.

| Atom | Hypothetical Chemical Shift (ppm) | Rationale for Chemical Shift Value |

| C2 (Pyridine) | 158.5 | Attached to nitrogen and a methyl group, leading to a downfield shift. |

| C3 (Pyridine) | 124.0 | Aromatic CH group adjacent to the C2 carbon. |

| C4 (Pyridine) | 138.2 | Aromatic CH group, influenced by the bromine on the ethyl group. |

| C5 (Pyridine) | 132.1 | Carbon attached to the bromoethyl side chain. |

| C6 (Pyridine) | 149.8 | Aromatic CH group adjacent to the nitrogen. |

| CH₃ (Methyl) | 18.3 | Typical chemical shift for a methyl group attached to an aromatic ring. |

| CH₂ (Ethyl) | 35.6 | Methylene group attached to the pyridine ring. |

| CH₂Br (Ethyl) | 31.9 | Methylene group attached to the bromine atom, deshielded. |

| N1 (Pyridine) | -70 to -100 | Typical range for a pyridine nitrogen in the solid state, sensitive to intermolecular interactions. nih.gov |

Computational and Theoretical Studies of 5 2 Bromoethyl 2 Methylpyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. acs.orgresearchgate.net It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. acs.org For a molecule like 5-(2-bromoethyl)-2-methylpyridine, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This involves finding the minimum energy structure on the potential energy surface.

The selection of an appropriate functional and basis set is crucial for the accuracy of DFT calculations. acs.org For instance, hybrid functionals like B3LYP are commonly used for organic molecules. The calculated total energy of the optimized geometry provides insights into the molecule's thermodynamic stability. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer preliminary insights into the molecule's reactivity.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Example Value/Method | Purpose |

| Functional | B3LYP | To approximate the exchange-correlation energy. |

| Basis Set | 6-311++G(d,p) | To describe the atomic orbitals of each atom in the molecule. |

| Solvation Model | Polarizable Continuum Model (PCM) | To simulate the effects of a solvent on the molecule's properties. |

| Calculation Type | Geometry Optimization | To find the lowest energy conformation of the molecule. |

| Properties | Vibrational Frequencies | To confirm the optimized structure is a true minimum and to predict the infrared spectrum. |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for molecular properties. These methods would be valuable for benchmarking the results obtained from DFT and for obtaining more precise values for properties like electron affinity and ionization potential for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, which is crucial for understanding processes that occur over a timescale from femtoseconds to microseconds. nih.gov

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The ethyl-bromide side chain can rotate around the single bonds, leading to various conformers. MD simulations can reveal the relative populations of these conformers and the energy barriers for their interconversion. researchgate.net Furthermore, by simulating multiple molecules together, intermolecular interactions such as van der Waals forces and dipole-dipole interactions can be studied, providing insight into the condensed-phase properties of the compound.

Predictive Modeling of Chemical Reactivity and Reaction Pathways

Computational chemistry offers powerful tools for predicting how a molecule will behave in a chemical reaction. This is achieved by modeling the potential energy surface of the reacting system.

Transition State Analysis

To understand the kinetics of a chemical reaction involving this compound, identifying the transition state is crucial. A transition state is the highest energy point along the reaction pathway that connects reactants and products. Computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is then used to determine the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, in a nucleophilic substitution reaction where the bromide is displaced, transition state analysis would elucidate the energy barrier for this process.

Reaction Coordinate Mapping

Reaction coordinate mapping involves tracing the path of lowest energy from reactants to products on the potential energy surface. hw.ac.ukarxiv.orgarxiv.orgnih.govresearchgate.net This provides a detailed, step-by-step view of the chemical transformation, including the formation and breaking of bonds. hw.ac.uknih.gov For a reaction of this compound, mapping the reaction coordinate would visualize the entire process, helping to understand the mechanism of the reaction. hw.ac.uk This can be particularly insightful for complex reactions with multiple steps or competing pathways. nih.gov

Investigation of Reactivity Descriptors and Mechanistic Insights via Computational Approaches

Computational chemistry provides powerful tools to predict and understand the behavior of molecules. Methods such as Density Functional Theory (DFT) are commonly employed to investigate reactivity descriptors. These descriptors offer insights into how a molecule will interact with other chemical species and the potential pathways of its reactions. However, specific computational analyses for this compound are not found in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental component of computational chemistry used to predict the reactivity of molecules. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A search for FMO analysis, including HOMO-LUMO energy gap calculations, for this compound did not yield any specific studies or data. Therefore, no quantitative values for the HOMO and LUMO energies or the corresponding energy gap can be presented.

Table 1: Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Electrostatic Potential Surface Analysis

Electrostatic Potential (ESP) surface analysis is a computational method that maps the electrostatic potential onto the electron density surface of a molecule. This visualization helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. Red-colored areas on an ESP map typically indicate negative electrostatic potential (electron-rich), while blue areas represent positive electrostatic potential (electron-deficient). This information is invaluable for predicting sites of electrophilic and nucleophilic attack.

Despite the utility of this method, no studies containing an ESP map or related analysis for this compound could be located in the public domain. Consequently, a visual or quantitative description of the charge distribution and reactive sites based on ESP is not possible at this time.

Table 2: Electrostatic Potential (ESP) Surface Data for this compound

| Parameter | Value |

| Maximum Positive Potential (Vmax) | Data not available |

| Minimum Negative Potential (Vmin) | Data not available |

Applications of 5 2 Bromoethyl 2 Methylpyridine As a Versatile Synthetic Intermediate in Specialized Fields

Role in the Synthesis of Advanced Pharmaceutical and Agrochemical Scaffolds

Extensive searches for the application of 5-(2-Bromoethyl)-2-methylpyridine as a precursor for complex heterocyclic drug candidates or as a building block for novel agrochemical agents did not provide any specific examples or research data. While related compounds like 5-bromo-2-methylpyridine (B113479) are noted as intermediates in the synthesis of pharmaceuticals and pesticides, this specific information could not be found for the title compound.

Precursor to Complex Heterocyclic Drug Candidates

No specific drug candidates or complex heterocyclic scaffolds were found in the literature that are synthesized using this compound as a starting material or key intermediate.

Building Block for Novel Agrochemical Agents

There is no available information detailing the use of this compound in the creation of new agrochemical agents.

Contributions to Materials Science and Polymer Chemistry

The search did not yield any studies or patents describing the role of this compound in materials science or polymer chemistry.

Cross-linking Agents in Polymer Synthesis

No data was found to support the use of this compound as a cross-linking agent in polymer synthesis.

Development of Functionalized Polymer Materials

There are no documented instances of this compound being used to develop functionalized polymer materials.

Utility in the Development of Specialized Ligands for Catalysis and Sensing

No specific examples of specialized ligands for catalysis or sensing that are derived from this compound were identified in the performed searches.

Future Research Directions and Emerging Trends in 5 2 Bromoethyl 2 Methylpyridine Chemistry

Development of Green Chemistry Approaches for Synthesis and Derivatization

The synthesis of pyridine (B92270) derivatives is increasingly scrutinized through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. nih.govacsgcipr.org Traditional methods for synthesizing related compounds like 5-bromo-2-methylpyridine (B113479) have often involved hazardous reagents and generated significant waste. google.com Future research on 5-(2-Bromoethyl)-2-methylpyridine will likely focus on developing more sustainable synthetic routes.

Key areas of development include:

Use of Greener Solvents: Shifting from conventional volatile organic solvents to more environmentally benign alternatives like water, ethanol, or ionic liquids is a primary goal. nih.govijpsonline.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. acsgcipr.org Multicomponent reactions (MCRs) represent a powerful strategy in this regard, allowing for the one-pot synthesis of complex pyridine derivatives. researchgate.net

Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the pyridine ring is a long-term objective in sustainable chemistry. numberanalytics.com

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Designing syntheses to avoid waste generation. |

| Atom Economy | Maximizing the incorporation of material from the starting materials into the product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. |

| Designing Safer Chemicals | Minimizing toxicity while maintaining efficacy. |

| Safer Solvents and Auxiliaries | Eliminating or replacing hazardous solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. |

| Reduce Derivatives | Minimizing or avoiding the use of protecting groups. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. |

| Design for Degradation | Designing chemical products to break down into innocuous substances after use. |

| Real-time analysis for Pollution Prevention | Monitoring and controlling reactions to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substance that minimize the potential for accidents. |

Exploration of Novel Catalytic Transformations for Enhanced Efficiency

Catalysis is a cornerstone of modern organic synthesis, and its application to pyridine chemistry is a vibrant area of research. For this compound, future catalytic methods will aim for higher efficiency, selectivity, and broader functional group tolerance.

Emerging catalytic trends include:

Transition Metal Catalysis: Palladium, copper, and nickel catalysts are widely used for cross-coupling reactions to functionalize the pyridine ring. numberanalytics.comchemicalbook.com Future work could explore more efficient and recyclable catalysts, including magnetically recoverable nano-catalysts, for derivatization at the bromine-bearing ethyl group or the pyridine core. nih.gov

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, which is often more sustainable and less toxic. acs.org Photochemical organocatalytic methods are emerging for the functionalization of pyridines and could be applied to create novel derivatives of this compound. acs.org

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally friendly conditions. numberanalytics.com The future may see the development of biocatalytic routes for the synthesis or enantioselective functionalization of this compound and its derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. beilstein-journals.orgnih.gov The synthesis of pyridine derivatives is already benefiting from this technological shift. vcu.eduresearchgate.net

Future integration of this compound chemistry with these platforms will likely involve:

Automated Synthesis: Automated platforms can rapidly screen reaction conditions and synthesize libraries of compounds for various applications. researchgate.netrsc.org This would be particularly valuable for exploring the derivatization of the bromoethyl group of this compound.

Flow Reactors: The use of microreactors or other continuous flow systems can enable reactions that are difficult or hazardous to perform in batch, such as those involving highly reactive intermediates or exothermic processes. nih.govvcu.edu This could lead to more efficient and safer production methods for this compound and its derivatives.

Emerging Applications in Niche Areas of Chemical Biology and Supramolecular Chemistry

While primarily an intermediate, the structural features of this compound suggest potential applications in more specialized areas of chemistry.

Chemical Biology: The pyridine moiety is a common scaffold in biologically active molecules, including many pharmaceuticals. wikipedia.orgglobalresearchonline.netijnrd.orgresearchgate.net The reactive bromoethyl group of this compound makes it a useful building block for creating libraries of compounds to probe biological systems. Its derivatives could be explored as potential enzyme inhibitors or ligands for biological receptors. ontosight.ai

Supramolecular Chemistry: Pyridine-containing ligands are fundamental components in the construction of complex supramolecular architectures, such as metal-organic frameworks (MOFs) and coordination polymers. acs.orgchimia.chrsc.orgmdpi.comacs.org The 2-methylpyridine (B31789) unit can coordinate to metal ions, and the bromoethyl group offers a handle for further functionalization to create intricate, self-assembling systems with potential applications in catalysis, sensing, or materials science.

常见问题

Basic: What are the recommended synthetic routes for 5-(2-Bromoethyl)-2-methylpyridine?

Answer:

The synthesis typically involves bromination of a pyridine precursor or cross-coupling strategies. For example:

- Bromination : Reacting 2-methylpyridine derivatives with brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Similar protocols for brominating 2-amino-3-methylpyridine have been reported (e.g., bromination at the ethyl position ).

- Cross-Coupling : Use organometallic reagents (e.g., organozinc) in Negishi coupling reactions. This method has been validated for methylpyridine derivatives, requiring Pd-based catalysts and optimized stoichiometry to minimize byproducts .

Key Considerations : Monitor reaction progress via TLC/GC-MS and purify via column chromatography to isolate the product.

Advanced: How does steric hindrance from the 2-methyl group influence substitution reactions at the bromoethyl site?

Answer:

The methyl group at the 2-position can sterically hinder nucleophilic attack at the bromoethyl moiety. To mitigate this:

- Use bulky bases (e.g., DBU) to deprotonate intermediates and reduce steric clashes.

- Employ polar aprotic solvents (e.g., DMF) to enhance nucleophilicity. Studies on analogous bromopyridines show that electronic effects from methyl groups may stabilize transition states, but steric effects dominate in regioselective reactions .

Methodological Tip : Compare kinetic data with computational models (DFT) to quantify steric vs. electronic contributions .

Basic: What analytical methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm the bromoethyl and methyl group positions. For example, the methyl group typically resonates at δ 2.5–2.7 ppm in similar pyridines .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected: ~215 g/mol).

- Melting Point Analysis : Cross-reference with literature values for brominated pyridines (e.g., 198–202°C for 5-Bromo-2-hydroxy-4-methylpyridine ).

Advanced: How can researchers resolve contradictions in reported reactivity of bromoethylpyridines under oxidative conditions?

Answer:

Discrepancies may arise from solvent polarity, catalyst choice, or trace impurities. A systematic approach includes:

- Controlled Replicates : Repeat experiments with rigorously purified reagents.

- Kinetic Profiling : Compare reaction rates under varying conditions (e.g., O2 vs. inert atmosphere).

- Side-Product Analysis : Use LC-MS to identify intermediates (e.g., N-oxide formation, as seen in pyridine derivatives ).

Case Study : Pyridine N-oxides form under strong oxidants (e.g., m-CPBA), altering reactivity pathways .

Basic: What safety protocols are essential given limited toxicity data for this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Handle in a fume hood to avoid inhalation .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion.

- Toxicity Assumptions : Treat as a skin/eye irritant (Category 2) based on structurally related bromopyridines .

Advanced: What strategies optimize the stability of this compound in long-term storage?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) and seal under inert gas (N2/Ar).

- Stability Testing : Periodically analyze purity via HPLC. Degradation products (e.g., dehydrohalogenation to vinylpyridine) may form under humid conditions .

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

- Chromatography : Use GC-MS or HPLC with a C18 column (acetonitrile/water mobile phase).

- Elemental Analysis : Confirm C, H, N, Br percentages (theoretical: C 44.90%, H 4.67%, Br 37.21%, N 6.51%).

- Spectroscopic Consistency : Match IR spectra (e.g., C-Br stretch ~560 cm⁻¹) with published data .

Advanced: What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura couplings?

Answer:

The bromoethyl group acts as a leaving group, enabling Pd-catalyzed cross-coupling with boronic acids. Key factors:

- Catalyst Selection : Pd(PPh3)4 or PdCl2(dppf) enhances efficiency .

- Base Optimization : K2CO3 or Cs2CO3 in THF/H2O mixtures improves yields.

- Side Reactions : Competing β-hydride elimination may occur; suppress with excess boronic acid .

Basic: What are the solubility properties of this compound in common solvents?

Answer:

- High Solubility : In DCM, THF, and DMF due to moderate polarity.

- Low Solubility : In water or hexane. For aqueous reactions, use co-solvents (e.g., acetone:water 3:1) .

Reference Data : Similar bromopyridines exhibit logP ~2.3, indicating moderate hydrophobicity .

Advanced: How can computational modeling predict regioselectivity in derivatization reactions?

Answer:

- DFT Calculations : Simulate transition states to identify favored attack sites (e.g., bromoethyl vs. methyl positions).

- Charge Mapping : Use electrostatic potential surfaces (EPS) to highlight electrophilic regions.

- Case Study : Methyl groups in 2-position reduce electron density at adjacent carbons, directing nucleophiles to the bromoethyl site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。